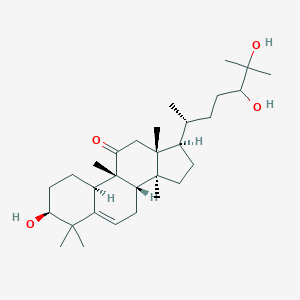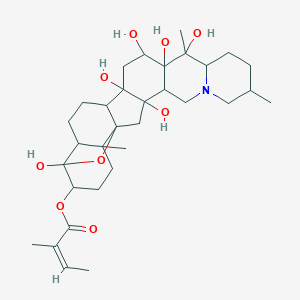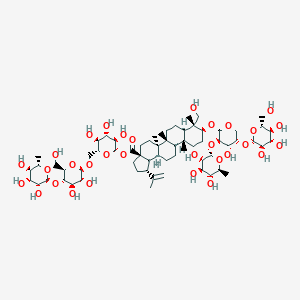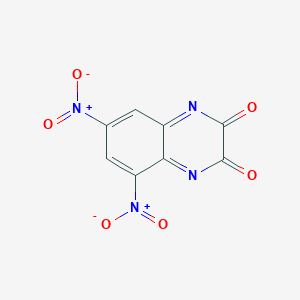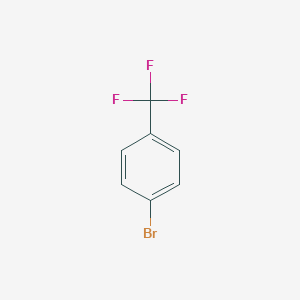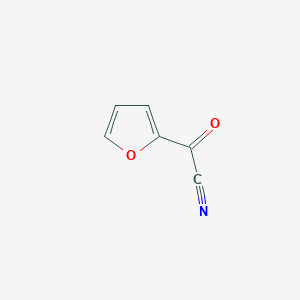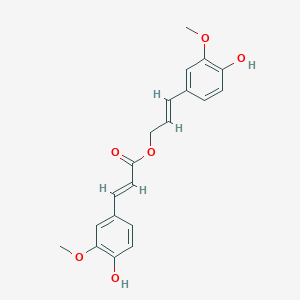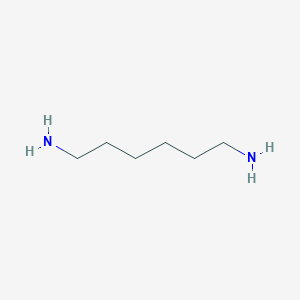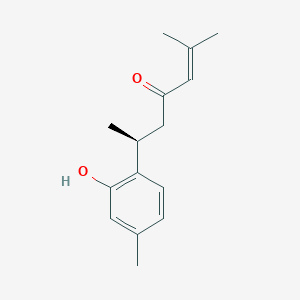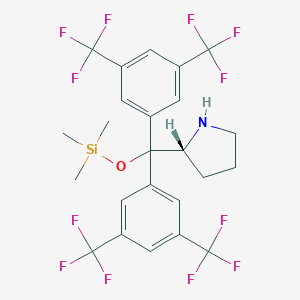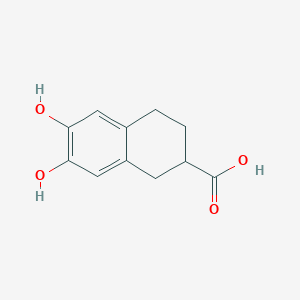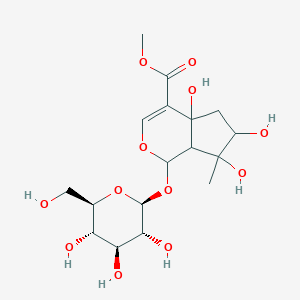
Lamiide
Overview
Description
Lamiide is an iridoid glycoside, a type of naturally occurring compound found in various plant species, particularly in the Lamiaceae family. Iridoids are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound has been isolated from plants such as Phlomis bruguieri and Phlomis thapsoides, and it has garnered interest due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lamiide can be extracted from plant materials using various chromatographic techniques. The extraction process typically involves the use of solvents such as methanol, ethanol, and water. The plant material is first dried and powdered, then subjected to solvent extraction. The crude extract is further purified using column chromatography, high-performance liquid chromatography (HPLC), and other advanced techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process begins with the cultivation of plants rich in this compound, followed by harvesting and drying. The dried plant material is then processed using solvent extraction and chromatographic purification to isolate this compound in its pure form. Advanced techniques such as medium pressure liquid chromatography (MPLC) and HPLC are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Lamiide undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying its structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent sugars and aglycone
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities. For example, oxidation products may have enhanced antioxidant properties, while hydrolysis products can be used in further synthetic applications .
Scientific Research Applications
Lamiide has a wide range of scientific research applications due to its bioactive properties:
Chemistry: this compound is used as a chemical standard in analytical studies and as a starting material for the synthesis of other bioactive compounds.
Biology: It is studied for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: this compound exhibits potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial activities. It is being investigated for its potential use in treating various diseases, such as cancer and cardiovascular disorders.
Industry: this compound is used in the development of natural health products and supplements due to its beneficial properties .
Mechanism of Action
Lamiide exerts its effects through various molecular targets and pathways. It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways. For instance, this compound has been shown to inhibit the activity of enzymes like lipoxygenase, which plays a role in the inflammatory response. Additionally, its antioxidant properties help neutralize free radicals, reducing oxidative damage to cells .
Comparison with Similar Compounds
Uniqueness of this compound: this compound’s unique combination of antioxidant, anti-inflammatory, and antimicrobial properties makes it a valuable compound for research and therapeutic applications. Its ability to inhibit specific enzymes and pathways involved in disease processes sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl (1S,4aR,6S,7R,7aS)-4a,6,7-trihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O12/c1-16(24)8(19)3-17(25)6(13(23)26-2)5-27-15(12(16)17)29-14-11(22)10(21)9(20)7(4-18)28-14/h5,7-12,14-15,18-22,24-25H,3-4H2,1-2H3/t7-,8+,9-,10+,11-,12-,14+,15+,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYACENSDOLJGQ-SNONCDODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H](C[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27856-54-8 | |
| Record name | Lamiide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is lamiide?
A1: this compound is a naturally occurring iridoid glycoside commonly found in plants belonging to the Verbenaceae and Lamiaceae families. [, , , , , , , , , , , , , , , , , , , , , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C15H22O9 and a molecular weight of 346.33 g/mol. [, , , , ]
Q3: Can you provide some spectroscopic data for this compound?
A3:
UV: λmax (MeOH) 205 nm [, , , , ]* IR: Absorption bands for hydroxyl groups, α,β-unsaturated esters, and aromatic rings. []* NMR: Extensive 1D and 2D NMR data, including 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC, are available for structural elucidation. [, , , , ]* Mass Spectrometry:* ESI-MS and FAB-MS have been utilized for molecular mass determination and fragmentation pattern analysis. [, , , , , ]
Q4: In which plant species has this compound been identified?
A4: this compound has been isolated from various plant species, including:
- Verbenaceae:
- Lamiaceae:
- Phlomis tuberosa [, ]
- Phlomis bruguieri []
- Phlomis nissolii []
- Phlomis capitata []
- Phlomis samia []
- Phlomis monocephala []
- Phlomis angustissima []
- Phlomis grandiflora var. fimbrilligera []
- Phlomis fruticosa []
- Phlomis pungens []
- Phlomis linearis []
- Phlomis integrifolia []
- Phlomis lycia []
- Phlomis amanica []
- Phlomis aurea []
- Phlomis kotschyana []
- Phlomis syriaca []
- Phlomis thapsoides [, ]
- Phlomis physocalyx []
- Phlomis herba-ventis ssp. pungens []
- Wiedemannia orientalis []
- Lamium eriocephalum subsp. eriocephalum [, ]
- Lamium garganicum subsp. pulchrum []
- Lamium garganicum subsp. laevigatum []
- Lamium purpureum var. purpureum []
- Lippia dulcis []
- Bignoniaceae:
Q5: What extraction methods are commonly used to isolate this compound from plant material?
A5: A common approach involves methanol extraction of the plant material followed by repeated normal phase column chromatography using solvent systems with increasing polarity. The fractions containing this compound are then further purified using techniques like medium pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC). [, , , , ]
Q6: Has this compound shown any promising biological activities?
A6: While research is ongoing, studies have shown that this compound exhibits moderate antioxidant activity in vitro. [] It has also shown anti-inflammatory activity and lipid peroxidation inhibition. [] Further research is needed to fully understand its potential therapeutic applications.
Q7: Are there any known derivatives or analogs of this compound?
A7: Yes, several derivatives and analogs of this compound have been identified, including:
- Lamiidic acid []
- Ipolamiidic acid []
- 7-β-O-acetate of this compound []
- Lamiidoside []
- Pseudocalymmoside []
- 5-desoxysesamoside []
Q8: What is the historical context of this compound research?
A9: The earliest studies on this compound date back to the mid-20th century, focusing primarily on its isolation and structural elucidation from various plant species. Over time, research has expanded to explore its potential pharmacological activities and biosynthetic pathways. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)

